L-Ascorbic acid-13C-3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C6H8O6 |

|---|---|

分子量 |

177.12 g/mol |

IUPAC 名称 |

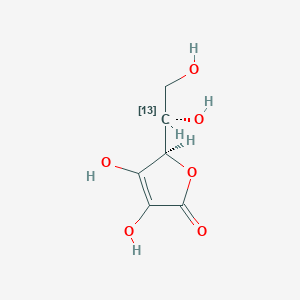

(2R)-2-[(1S)-1,2-dihydroxy(113C)ethyl]-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i2+1 |

InChI 键 |

CIWBSHSKHKDKBQ-LXTIEOSMSA-N |

同义词 |

Vitamin C-5-13C |

产品来源 |

United States |

Foundational & Exploratory

Physicochemical Properties of L-Ascorbic Acid-13C-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Ascorbic acid-13C-3. Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.

Core Physicochemical Data

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₅¹³CH₈O₆ |

| Molecular Weight | 177.12 g/mol |

| Appearance | White to off-white solid/powder. |

| Melting Point | 190-194 °C (with decomposition) |

| Form | Solid. |

Table 2: Solubility Data of L-Ascorbic Acid

Note: The following data is for unlabeled L-Ascorbic acid and is expected to be very similar for this compound.

| Solvent | Solubility | Temperature (°C) |

| Water | 330 g/L | 25 |

| Ethanol | 20 g/L | 25 |

| Methanol | High | Not specified |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Not specified |

| Dimethylformamide (DMF) | Slightly soluble | Not specified |

| Diethyl ether | Insoluble | 25 |

| Chloroform | Insoluble | 25 |

| Benzene | Insoluble | 25 |

| Petroleum ether | Insoluble | 25 |

| Oils and Fats | Insoluble | 25 |

Table 3: Spectroscopic and Isotopic Data of this compound

| Property | Description |

| Isotopic Purity | 99 atom % ¹³C |

| Mass Shift | M+1 |

| SMILES String | OC--INVALID-LINK--[C@H]1OC(=O)C(O)=[13C]1O |

| InChI Key | CIWBSHSKHKDKBQ-VZMNSLOISA-N |

| CAS Number | 1313730-17-4 |

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic labeling and elucidating the structure of this compound.

-

Sample Preparation: A known quantity of this compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to observe the proton signals. The chemical shifts, coupling constants, and integration of the signals provide information about the proton environment.

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired. A significantly enhanced signal will be observed for the C-3 position due to the ¹³C enrichment. The chemical shift of this signal confirms the position of the isotopic label.

-

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to establish correlations between protons and carbons, further confirming the structure and the position of the ¹³C label.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for ionizing L-Ascorbic acid.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the molecular ion peak will be observed at m/z corresponding to [C₅¹³CH₈O₆ + H]⁺ or [C₅¹³CH₈O₆ - H]⁻, depending on the ionization mode. This will be one mass unit higher than the unlabeled L-Ascorbic acid.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced to study its structure. The fragmentation pattern of this compound can be compared to that of the unlabeled compound to confirm the location of the ¹³C label.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in this compound.

-

Sample Preparation: The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: The infrared spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C=O (carbonyl), and C=C (alkene) are identified. While the overall spectrum will be very similar to unlabeled L-Ascorbic acid, subtle shifts in the vibrational frequencies of bonds involving the ¹³C-3 atom may be observable with high-resolution instruments.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways involving L-Ascorbic acid and a typical analytical workflow.

L-Ascorbic Acid Biosynthesis Pathway (Smirnoff-Wheeler Pathway)

Caption: The Smirnoff-Wheeler pathway for L-Ascorbic acid biosynthesis in plants.

L-Ascorbic Acid Recycling Pathway

Caption: The enzymatic recycling of L-Ascorbic acid from its oxidized forms.[1][2][3]

Experimental Workflow for LC-MS Analysis

Caption: A generalized workflow for the analysis of this compound using LC-MS.

References

A Technical Guide to L-Ascorbic Acid-3-13C in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble vitamin that plays a crucial role in a myriad of physiological processes. Its isotopically labeled form, L-Ascorbic acid-3-13C, has emerged as an indispensable tool in advanced biomedical and pharmaceutical research. The incorporation of a stable, heavy isotope of carbon at a specific position allows for precise tracing and quantification in complex biological systems. This technical guide provides an in-depth overview of the commercial availability, key applications, and detailed methodologies for the use of L-Ascorbic acid-3-13C, empowering researchers to leverage this powerful tool in their studies.

The primary applications of L-Ascorbic acid-3-13C lie in its use as an internal standard for highly accurate quantification of endogenous ascorbic acid levels and as a metabolic tracer to elucidate the kinetics of vitamin C uptake, distribution, and metabolism. Its use in conjunction with mass spectrometry-based techniques offers unparalleled sensitivity and specificity, making it a gold standard for vitamin C analysis in various biological matrices.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers provide L-Ascorbic acid-3-13C for research purposes. The products are typically characterized by high isotopic and chemical purity, ensuring reliability and reproducibility in experimental settings. Below is a summary of commercially available L-Ascorbic acid-3-13C from leading suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | L-Ascorbic acid-3-13C | 1313730-17-4 | ¹³CC₅H₈O₆ | 177.12 | 99 atom % ¹³C | 98% (CP) |

| Cambridge Isotope Laboratories, Inc. | Vitamin C (L-ascorbic acid) (3-¹³C, 99%) | Not explicitly provided for 3-13C, but other labeled versions are available | ¹³CC₅H₈O₆ | 177.12 | 99% | ≥98% |

| Omicron Biochemicals, Inc. | L-[3-13C]ascorbic acid | Not explicitly provided | C₅¹³CH₈O₆ | 177.12 | Not specified | High Purity |

| Clinivex | L-Ascorbic Acid-3-13C | Not explicitly provided | Not explicitly provided | Not explicitly provided | Not specified | Not specified |

| MedChemExpress | L-Ascorbic acid-13C-3 | Not explicitly provided | ¹³CC₅H₈O₆ | 177.12 | Not specified | ≥98% |

| LGC Standards | L-Ascorbic Acid-3-13C | Not explicitly provided | Not explicitly provided | Not explicitly provided | Not specified | Not specified |

Key Applications and Experimental Protocols

L-Ascorbic acid-3-13C is a versatile tool with two primary applications in research: as an internal standard for quantitative analysis and as a tracer for metabolic flux studies.

Quantitative Analysis of L-Ascorbic Acid using Isotope Dilution Mass Spectrometry

The use of L-Ascorbic acid-3-13C as an internal standard is the most accurate method for quantifying endogenous L-ascorbic acid in biological samples. This technique, known as isotope dilution mass spectrometry (IDMS), corrects for sample loss during preparation and variations in instrument response.

This protocol outlines a method for the sensitive and accurate quantification of L-ascorbic acid in human plasma.

Materials:

-

L-Ascorbic acid-3-13C (as internal standard)

-

L-Ascorbic acid (for calibration standards)

-

Metaphosphoric acid (MPA)

-

Dithiothreitol (B142953) (DTT)

-

Formic acid

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Ultrapure water

-

Human plasma samples

Sample Preparation:

-

Stabilization: Immediately after collection, acidify plasma samples to stabilize ascorbic acid. Mix one part plasma with four parts of a 6% metaphosphoric acid (MPA) solution.

-

Internal Standard Spiking: Add a known concentration of L-Ascorbic acid-3-13C solution to the acidified plasma.

-

Reduction (Optional but Recommended): To measure total vitamin C (ascorbic acid + dehydroascorbic acid), add a solution containing trisodium phosphate and dithiothreitol (DTT) to reduce dehydroascorbic acid back to ascorbic acid. Re-acidify with 40% MPA.

-

Protein Precipitation: Precipitate proteins by adding acetonitrile (ACN). A common ratio is 2 parts ACN to 1 part sample mixture.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters:

-

UPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column suitable for polar analytes.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate ascorbic acid from other plasma components.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

MRM Transitions:

-

L-Ascorbic acid: Precursor ion (m/z) 175.0 -> Product ion (m/z) 115.0

-

L-Ascorbic acid-3-13C: Precursor ion (m/z) 176.0 -> Product ion (m/z) 116.0

-

Data Analysis:

Construct a calibration curve by plotting the peak area ratio of the ascorbic acid standard to the L-Ascorbic acid-3-13C internal standard against the concentration of the ascorbic acid standard. The concentration of ascorbic acid in the plasma samples is then determined from this calibration curve.

Metabolic Flux Analysis and Tracer Studies

L-Ascorbic acid-3-13C can be used as a tracer to study the dynamics of vitamin C in biological systems. By introducing the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion.

This protocol provides a general framework for tracing the uptake and metabolism of L-ascorbic acid in cultured cells.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium

-

L-Ascorbic acid-3-13C

-

Phosphate-buffered saline (PBS)

-

Methanol, ice-cold

-

Acetonitrile, ice-cold

-

Water, ice-cold

Experimental Procedure:

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

-

Labeling: Replace the standard culture medium with a medium containing a known concentration of L-Ascorbic acid-3-13C.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells.

-

Cell Washing: Quickly wash the cells with ice-cold PBS to remove extracellular labeled ascorbic acid.

-

Metabolite Extraction: Quench metabolism and extract intracellular metabolites by adding an ice-cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation: Scrape the cells, collect the cell lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the metabolites.

-

LC-MS Analysis: Analyze the supernatant using LC-MS to measure the levels of labeled and unlabeled ascorbic acid and its potential metabolites.

Data Analysis:

The rate of uptake and the turnover of the intracellular ascorbic acid pool can be calculated by monitoring the change in the ratio of labeled to unlabeled ascorbic acid over time. This data can provide insights into the activity of vitamin C transporters and intracellular metabolic pathways.

Signaling Pathways and Experimental Workflows

L-Ascorbic acid is a critical cofactor for several enzymes, thereby influencing various signaling pathways. The use of L-Ascorbic acid-3-13C can help to dissect the role of vitamin C in these processes.

Signaling Pathway: Ascorbic Acid in Collagen Synthesis

Ascorbic acid is essential for the post-translational modification of collagen, specifically the hydroxylation of proline and lysine (B10760008) residues. This process is crucial for the stability of the collagen triple helix.

Caption: Role of L-Ascorbic Acid as a cofactor in collagen synthesis.

Signaling Pathway: Ascorbic Acid and TET Enzyme Activity

Ascorbic acid acts as a cofactor for Ten-Eleven Translocation (TET) enzymes, which are involved in DNA demethylation, an important epigenetic modification.

Caption: L-Ascorbic Acid as a cofactor for TET enzyme-mediated DNA demethylation.

Experimental Workflow: Stable Isotope Tracing with L-Ascorbic acid-3-13C

The general workflow for a stable isotope tracing experiment using L-Ascorbic acid-3-13C is outlined below.

Caption: General experimental workflow for stable isotope tracing studies.

Conclusion

L-Ascorbic acid-3-13C is a powerful and versatile tool for researchers in the fields of drug development, nutrition, and biomedical science. Its application as an internal standard provides unmatched accuracy in the quantification of vitamin C, while its use as a metabolic tracer offers deep insights into its physiological and pathological roles. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively integrate this isotopically labeled compound into their experimental designs to achieve robust and reliable results. The continued application of L-Ascorbic acid-3-13C will undoubtedly contribute to a greater understanding of the multifaceted roles of vitamin C in health and disease.

Applications of L-Ascorbic Acid-¹³C-3 in Metabolomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, or vitamin C, is a vital water-soluble antioxidant and an essential cofactor for a myriad of enzymatic reactions in vivo, including collagen synthesis and catecholamine production.[1] Its role extends to regulating gene expression and protecting against oxidative stress, making it a key molecule in health and disease.[2] Understanding the metabolic fate of ascorbic acid is crucial for elucidating its mechanisms of action and its role in various pathologies. Stable isotope labeling, particularly with ¹³C, has become an indispensable tool in metabolomics for tracing metabolic pathways and quantifying fluxes.[3]

This technical guide focuses on the application of L-Ascorbic acid-¹³C-3, a specific isotopologue of vitamin C, in metabolomics research. Labeling at the C-3 position offers a unique window into the primary catabolic pathways of ascorbic acid, enabling researchers to track the distribution and flux of its degradation products. This guide provides an in-depth overview of the core applications, detailed experimental protocols, and data interpretation strategies for utilizing L-Ascorbic acid-¹³C-3 as a metabolic tracer.

Core Applications in Metabolomics

The primary application of L-Ascorbic acid-¹³C-3 in metabolomics is to trace the catabolism of ascorbic acid. The key degradation pathway involves the oxidation of ascorbate (B8700270) to dehydroascorbic acid (DHA), followed by hydrolytic cleavage of the lactone ring. A significant catabolic route involves the cleavage between carbons 2 and 3, yielding L-threonate (a C₄ fragment) and oxalate (B1200264) (a C₂ fragment).[4][5] By using L-Ascorbic acid-¹³C-3, the ¹³C label is retained on the L-threonate moiety, allowing for precise tracking of its formation and subsequent metabolic fate.

Key research areas for L-Ascorbic acid-¹³C-3 applications include:

-

Quantifying Ascorbic Acid Turnover and Catabolism: Determining the rate at which ascorbic acid is degraded in various biological systems, from cell cultures to in vivo models.

-

Investigating Oxidative Stress: As ascorbic acid is consumed during the neutralization of reactive oxygen species, tracing its degradation can provide insights into the dynamics of oxidative stress.

-

Studying Disease Pathophysiology: Alterations in ascorbic acid metabolism have been implicated in numerous diseases, including cancer and neurodegenerative disorders.[2][6] L-Ascorbic acid-¹³C-3 can be used to probe these alterations.

-

Drug Development: Evaluating the impact of novel therapeutic agents on ascorbic acid metabolism and oxidative stress pathways.

Metabolic Pathway of L-Ascorbic Acid-¹³C-3

The metabolic journey of the ¹³C label from L-Ascorbic acid-¹³C-3 is depicted in the signaling pathway below. The initial oxidation to dehydroascorbic acid is followed by the irreversible hydrolysis to 2,3-diketo-L-gulonic acid. The crucial cleavage step between C2 and C3 results in the formation of ¹³C-labeled L-threonate.

Quantitative Data Presentation

A key advantage of using stable isotope tracers is the ability to quantify the incorporation of the label into downstream metabolites over time. This data can be used to determine metabolic flux rates. Below is a hypothetical example of time-course data for ¹³C-enrichment in L-threonate in a cell culture experiment after the introduction of L-Ascorbic acid-¹³C-3.

| Time Point | Total L-Threonate (µM) | ¹³C-L-Threonate (µM) | Isotopic Enrichment (%) |

| 0 hr | 5.2 ± 0.4 | 0.0 | 0.0 |

| 1 hr | 5.5 ± 0.5 | 0.8 ± 0.1 | 14.5 |

| 4 hr | 6.1 ± 0.6 | 2.5 ± 0.3 | 41.0 |

| 12 hr | 7.3 ± 0.7 | 4.9 ± 0.5 | 67.1 |

| 24 hr | 8.0 ± 0.8 | 6.2 ± 0.6 | 77.5 |

Data are presented as mean ± standard deviation from triplicate experiments. Isotopic enrichment is calculated as (¹³C-L-Threonate / Total L-Threonate) * 100.

Experimental Protocols

A meticulously designed experimental protocol is paramount for a successful metabolomics tracer study. Below is a detailed methodology for a typical cell culture-based experiment using L-Ascorbic acid-¹³C-3, analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for a tracer experiment with L-Ascorbic acid-¹³C-3 is outlined below.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Medium Exchange: Prior to labeling, replace the standard culture medium with a fresh medium containing a known concentration of L-Ascorbic acid-¹³C-3 (e.g., 100 µM).

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of label incorporation.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C).

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles.

-

Protein Precipitation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet protein and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is suitable for separating ascorbic acid and its metabolites.[7]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from low to high organic phase concentration to resolve the analytes.

-

Flow Rate: A typical flow rate of 0.3-0.6 mL/min.[7]

-

Column Temperature: Maintained at a constant temperature, for example, 28°C.[7]

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.[7]

-

MRM Transitions:

-

L-Ascorbic acid (unlabeled): m/z 175 -> 115 (quantifier), m/z 175 -> 89 (qualifier).[8]

-

L-Ascorbic acid-¹³C-3: m/z 176 -> 116 (predicted quantifier), m/z 176 -> 90 (predicted qualifier).

-

L-Threonate (unlabeled): m/z 135 -> 75 (predicted quantifier), m/z 135 -> 87 (predicted qualifier).

-

L-Threonate-¹³C-1: m/z 136 -> 75 (predicted quantifier), m/z 136 -> 88 (predicted qualifier).

-

-

Source Parameters: Optimized gas temperature (e.g., 350°C), gas flow (e.g., 8.5 L/min), and capillary voltage (e.g., 2000 V) for optimal signal.[7]

-

Data Analysis

-

Peak Integration: Integrate the peak areas for the MRM transitions of both the labeled and unlabeled forms of the metabolites of interest.

-

Isotopic Enrichment Calculation: Calculate the percentage of isotopic enrichment for each metabolite at each time point using the following formula:

-

Enrichment (%) = [Peak Area (labeled) / (Peak Area (labeled) + Peak Area (unlabeled))] * 100

-

-

Metabolic Flux Analysis: For more advanced analysis, the isotopic labeling data can be used as input for metabolic flux analysis (MFA) software to calculate the rates of metabolic reactions.

Conclusion

L-Ascorbic acid-¹³C-3 is a powerful tool for dissecting the catabolic pathways of vitamin C in metabolomics research. By enabling the specific tracing of the C-3 carbon into L-threonate, this stable isotope tracer provides quantitative insights into ascorbic acid turnover, oxidative stress, and the metabolic alterations associated with various physiological and pathological states. The methodologies outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to design and execute informative tracer studies, ultimately advancing our understanding of the multifaceted roles of ascorbic acid in biological systems.

References

- 1. Vitamin C: new role of the old vitamin in the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics reveals ascorbic acid inhibits ferroptosis in hepatocytes and boosts the effectiveness of anti-PD1 immunotherapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 13C-Labeled Vitamin C in Redox Status Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 13C-labeled Vitamin C, particularly hyperpolarized [1-13C]dehydroascorbate, as a novel imaging agent for assessing in vivo redox status. This technique offers a non-invasive window into cellular and tissue metabolic processes, with significant potential for cancer diagnosis, treatment monitoring, and the study of diseases associated with oxidative stress.

Introduction: A New Paradigm in Redox Imaging

The balance between cellular oxidants and reductants, known as the redox state, is crucial for normal physiological function.[1][2] Disruptions in this delicate equilibrium are implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and ischemia/reperfusion injury.[1][3] Traditional methods for assessing redox status in vivo have been limited by factors such as poor tissue penetration and long acquisition times.[3]

Hyperpolarized 13C Magnetic Resonance Imaging (MRI) is an emerging molecular imaging modality that overcomes these limitations by dramatically increasing the signal of 13C-labeled substrates by over 10,000-fold.[4][5] This signal enhancement allows for the real-time, non-invasive investigation of metabolic pathways.[6] The use of hyperpolarized [1-13C]dehydroascorbate ([1-13C]DHA), the oxidized form of Vitamin C, provides a unique and powerful tool to probe intracellular redox capacity.[1][3]

Mechanism of Action: Probing the Intracellular Redox Environment

The utility of [1-13C]DHA as a redox sensor lies in its distinct transport mechanism and its subsequent intracellular reduction to Vitamin C (ascorbic acid, AA).[3][7]

-

Transport: Dehydroascorbic acid is transported into cells via glucose transporters (GLUT1, GLUT3, and GLUT4), which are often overexpressed in cancer cells.[3][8][9] This facilitates the accumulation of the imaging agent in target tissues. In contrast, ascorbic acid is transported by sodium-dependent Vitamin C transporters (SVCTs).[3][8]

-

Intracellular Reduction: Once inside the cell, [1-13C]DHA is rapidly reduced to [1-13C]ascorbic acid.[3][7] This reduction is primarily mediated by the glutathione (B108866) (GSH) and NADPH-dependent pathways.[2][3] The rate of this conversion is indicative of the intracellular reducing capacity.

-

Detection: The hyperpolarized 13C MRI technique detects the distinct chemical shifts of [1-13C]DHA and its metabolic product, [1-13C]AA, allowing for the quantification of the conversion rate.[3][7] A higher conversion rate suggests a more reduced intracellular environment.

The following diagram illustrates the key signaling pathway:

Quantitative Data Summary

The following tables summarize key quantitative parameters for hyperpolarized [1-13C]ascorbic acid and [1-13C]dehydroascorbic acid, as well as their in vivo conversion ratios in various tissues.

Table 1: Physicochemical Properties of Hyperpolarized 13C-Labeled Vitamin C Probes

| Parameter | [1-13C]Ascorbic Acid (AA) | [1-13C]Dehydroascorbic Acid (DHA) | Reference |

| Chemical Shift (ppm) | 179 | 175 | [5] |

| T1 Relaxation Time (s) at 9.4 T | 15.9 ± 0.7 | 20.5 ± 0.9 | [10] |

| Solution-state Polarization (%) at pH 3.2 | 10.5 ± 1.3 | 10.5 ± 1.3 | [10] |

| Solution-state Polarization (%) at pH 7.0 | 5.1 ± 0.6 | 8.2 ± 1.1 | [10] |

Table 2: In Vivo Conversion Ratios of Hyperpolarized [1-13C]DHA to [1-13C]AA

| Tissue/Model | Animal Model | [13C]AA / ([13C]AA + [13C]DHA) Ratio | Apparent Rate Constant (s-1) | Reference |

| EL4 Lymphoma Tumor | Mouse | 0.35 ± 0.08 | 0.020 ± 0.004 | [5] |

| TRAMP Tumor | Mouse | 0.23 ± 0.03 | - | [4] |

| Normal Prostate | Mouse | 0.06 ± 0.03 | - | [4] |

| Liver | Mouse | 0.41 ± 0.03 | - | [4] |

| Kidney | Mouse | 0.25 ± 0.03 | - | [4] |

| Brain | Rat | 0.51 ± 0.10 | - | [4] |

Experimental Protocols

This section outlines the key methodologies for preparing and utilizing hyperpolarized [1-13C]DHA for redox status imaging.

Preparation and Hyperpolarization of [1-13C]Dehydroascorbic Acid

-

Synthesis of [1-13C]DHA: [1-13C]DHA can be synthesized from [1-13C]ascorbic acid through air oxidation in the presence of a catalytic amount of copper (II) acetate.[8]

-

Sample Preparation for DNP: A high-concentration solution of the synthesized [1-13C]DHA is prepared in a suitable solvent (e.g., dimethylacetamide or DMSO-d6) containing a stable trityl radical (e.g., OX063) and a gadolinium chelate.[1][8]

-

Dynamic Nuclear Polarization (DNP): The sample is placed in a DNP polarizer and cooled to approximately 1.2 K in a strong magnetic field. Microwave irradiation is then applied to transfer the high electron spin polarization of the radical to the 13C nucleus of DHA.[1][2]

-

Dissolution: The hyperpolarized, frozen sample is rapidly dissolved with a heated, buffered aqueous solution (e.g., water with EDTA or a phosphate (B84403) buffer) to create an injectable solution at a physiological pH and temperature.[1][2][8]

In Vitro Studies with Cell Suspensions

-

Cell Culture: The cell line of interest (e.g., EL4 lymphoma cells) is cultured under standard conditions.[4]

-

Cell Suspension Preparation: A high-density cell suspension (e.g., 1 x 108 cells in 2 mL) is prepared in a suitable medium (e.g., RPMI 1640) immediately before the experiment.[5]

-

Hyperpolarized 13C NMR Spectroscopy: The cell suspension is placed in an NMR tube within a spectrometer. The hyperpolarized [1-13C]DHA solution is injected into the cell suspension, and time-resolved 13C NMR spectra are acquired to monitor the conversion to [1-13C]AA.[1][2]

In Vivo Animal Imaging

-

Animal Preparation: The animal model (e.g., mouse or rat) is anesthetized and a tail vein catheter is placed for injection of the hyperpolarized probe.[5] The animal is positioned within the MRI scanner, and physiological monitoring is maintained throughout the experiment.

-

Anatomical Imaging: Standard 1H MRI sequences (e.g., T2-weighted) are acquired to localize the anatomical region of interest (e.g., tumor, brain).[4]

-

Injection of Hyperpolarized Probe: The prepared hyperpolarized [1-13C]DHA solution is injected as a bolus via the tail vein catheter.[5]

-

Dynamic 13C MR Spectroscopic Imaging: Immediately following injection, dynamic 13C MRSI data are acquired to map the spatial and temporal distribution of [1-13C]DHA and [1-13C]AA.[3][7]

-

Data Analysis: The acquired spectroscopic data are processed to generate metabolic maps and quantify the conversion rate of [1-13C]DHA to [1-13C]AA in different tissues.

The following diagram provides a generalized workflow for a typical hyperpolarized 13C MRI experiment:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperpolarized [1-13C]dehydroascorbic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hyperpolarized <sup>13</sup>C MRI data acquisition and analysis in prostate and brain at University of California, San … [ouci.dntb.gov.ua]

- 8. Hyperpolarized 13C dehydroascorbate as an endogenous redox sensor for in vivo metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Metabolic Journey of L-Ascorbic Acid-13C-3: A Technical Guide to Isotopic Labeling Patterns

An in-depth exploration for researchers, scientists, and drug development professionals into the metabolic fate of L-Ascorbic acid labeled at the C-3 position, detailing its catabolism and the subsequent isotopic enrichment of downstream metabolic pathways.

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant and enzymatic cofactor involved in numerous physiological processes.[1] Understanding its metabolic fate is crucial for elucidating its roles in health and disease. Isotopic labeling, particularly with the stable isotope carbon-13 (¹³C), offers a powerful tool to trace the journey of molecules through complex metabolic networks.[2] This technical guide focuses on the metabolic pathways involving L-Ascorbic acid specifically labeled at the third carbon position (L-Ascorbic acid-¹³C-3). By following the ¹³C label, we can gain insights into the degradation of ascorbic acid and the incorporation of its carbon skeleton into central metabolic pathways. This knowledge is invaluable for researchers in nutrition, disease modeling, and drug development, enabling a deeper understanding of the vitamin's mechanism of action and its influence on cellular metabolism.

The Metabolic Pathway of L-Ascorbic Acid Degradation

The catabolism of L-Ascorbic acid is a multi-step process that begins with its oxidation. The established pathway involves the following key transformations:

-

Oxidation to Dehydroascorbic Acid (DHA): L-Ascorbic acid first undergoes a two-electron oxidation to form dehydroascorbic acid (DHA). This conversion is a critical step in its function as a redox agent.

-

Hydrolysis to 2,3-Diketogulonic Acid (DKG): The lactone ring of DHA is hydrolyzed, opening up to form 2,3-diketogulonic acid (DKG). This reaction can occur spontaneously in circulation.[3]

-

Further Degradation of DKG: DKG is an unstable intermediate that is further metabolized into smaller carbon compounds. The primary degradation products include L-threonate and L-erythrulose, along with oxalate (B1200264) and CO₂.[4] It is at this stage that the carbon skeleton of ascorbic acid enters central metabolic pathways.

The following diagram illustrates the initial steps in the degradation of L-Ascorbic acid.

Incorporation into Central Carbon Metabolism: The Pentose Phosphate (B84403) Pathway

The degradation products of DKG, namely L-threonate and L-erythrulose, are believed to be the primary entry points of the ascorbic acid carbon skeleton into central metabolism. Evidence suggests that these molecules are further metabolized and can enter the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis.[5]

While the precise enzymatic steps for the conversion of L-threonate and L-erythrulose into PPP intermediates in mammals are not fully elucidated, studies in other organisms provide valuable insights. For instance, in plants, L-threonate can be metabolized into dihydroxyacetone phosphate, a glycolytic intermediate, via a multi-domain enzyme.[6] It is hypothesized that a similar pathway may exist in mammals, allowing the carbon atoms from ascorbic acid to be integrated into the central carbon pool.

The diagram below outlines the proposed integration of L-Ascorbic acid-¹³C-3 degradation products into the Pentose Phosphate Pathway.

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of dehydroascorbate to 2,3-diketogulonate in blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

A Researcher's In-depth Guide to Mass Isotopomer Distribution of 13C Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in studying the mass isotopomer distribution (MID) of 13C labeled compounds. This powerful technique, central to 13C Metabolic Flux Analysis (13C-MFA), offers unparalleled insights into the intricate workings of cellular metabolism. By tracing the journey of stable carbon isotopes through metabolic networks, researchers can quantify the rates of intracellular reactions, known as fluxes. This capability is invaluable for understanding disease states, identifying novel drug targets, and elucidating the mechanisms of drug action and resistance.

Core Principles of 13C Isotopic Labeling and Mass Isotopomer Distribution

The foundational principle of this methodology lies in supplying a biological system with a substrate, such as glucose or glutamine, enriched with the stable isotope 13C. As cells metabolize this labeled substrate, the 13C atoms are incorporated into a wide array of downstream metabolites. The resulting pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the relative activities of the metabolic pathways involved.

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the incorporation of 13C. Mass spectrometry, in particular, distinguishes molecules based on their mass-to-charge ratio. The inclusion of 13C atoms leads to a predictable mass shift in the metabolite, allowing for the precise measurement of the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition). This MID data is the primary quantitative output that, when integrated with a stoichiometric model of cellular metabolism, allows for the computational estimation of intracellular fluxes.

Experimental Workflow: From Cell Culture to Data Analysis

A typical 13C labeling experiment follows a structured workflow, encompassing experimental design, isotopic labeling, metabolite analysis, and computational flux estimation.

Caption: General workflow of a 13C Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

Rigorous and detailed experimental procedures are critical for acquiring high-quality, reproducible data. This section outlines the key steps involved in a typical 13C labeling experiment in mammalian cells.

Protocol 1: Cell Culture and 13C Isotopic Labeling

Objective: To label cellular metabolites by culturing cells with a 13C-enriched substrate.

Materials:

-

Cell line of interest

-

Standard cell culture medium

-

Glucose-free and/or glutamine-free medium

-

13C-labeled substrate (e.g., [U-13C6]-glucose, [U-13C5]-glutamine)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and grow under standard conditions until they reach the desired confluency (typically 60-80%).

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glucose and/or glutamine-free basal medium with the desired 13C-labeled substrate to the final concentration. Add other necessary supplements, including 10% dFBS.

-

Adaptation Phase (for steady-state analysis): For many experimental designs, it is crucial to achieve an isotopic steady state. This is accomplished by adapting the cells to the labeling medium for a period of at least 24-48 hours, or for several cell doublings.

-

Labeling: Aspirate the standard medium, wash the cells once with PBS, and then add the pre-warmed 13C-labeling medium.

-

Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically until the labeling in key downstream metabolites has plateaued. For kinetic flux analysis, this will involve multiple time points.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract the intracellular metabolites.

Materials:

-

Ice-cold PBS

-

Quenching/Extraction solution: 80% methanol (B129727) / 20% water, pre-chilled to -80°C

-

Cell scraper

-

Liquid nitrogen

Procedure:

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Immediately add the pre-chilled quenching/extraction solution to the culture plate.

-

Cell Lysis: Incubate the plate at -80°C for at least 15 minutes to precipitate proteins and ensure complete cell lysis.

-

Harvesting: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Sample Processing: Centrifuge the samples at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

-

Metabolite Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis of Amino Acids (after protein hydrolysis)

Objective: To measure the mass isotopomer distribution of proteinogenic amino acids.

Materials:

-

Cell pellet from a parallel culture

-

6 M Hydrochloric acid (HCl)

-

Derivatization agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

Acetonitrile (B52724) or Pyridine

Procedure:

-

Protein Hydrolysis:

-

Wash the cell pellet with PBS.

-

Add 6 M HCl to the cell pellet.

-

Flush the vial with nitrogen, seal tightly, and heat at 110°C for 24 hours to hydrolyze the protein.

-

Dry the sample completely under a stream of nitrogen to remove the HCl.

-

-

Derivatization:

-

To the dried amino acid sample, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

-

Tightly cap the vial and heat at 70-100°C for 1 hour.

-

Allow the sample to cool to room temperature.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the derivatized amino acids on a suitable GC column.

-

The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, providing the raw data for the mass isotopomer distribution.

-

Data Presentation and Interpretation

The primary output of a 13C labeling experiment is the mass isotopomer distribution (MID) for various metabolites. This data is typically presented in a tabular format, showing the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' represents the monoisotopic mass of the unlabeled metabolite.

Example: Mass Isotopomer Distribution for Citrate (B86180)

The following table shows hypothetical MID data for citrate from cells grown with [U-13C6]-glucose. The distribution reveals how many carbons from glucose have been incorporated into the citrate pool.

| Isotopologue | Fractional Abundance (%) | Interpretation |

| M+0 | 5 | Unlabeled citrate |

| M+1 | 2 | Citrate with one 13C atom |

| M+2 | 25 | Citrate with two 13C atoms |

| M+3 | 8 | Citrate with three 13C atoms |

| M+4 | 45 | Citrate with four 13C atoms |

| M+5 | 10 | Citrate with five 13C atoms |

| M+6 | 5 | Fully labeled citrate |

M+n represents the metabolite with 'n' carbons labeled with 13C.

From MID to Metabolic Fluxes

The measured MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion rates), are then used as inputs for computational models. These models use iterative algorithms to estimate the intracellular fluxes that best reproduce the experimental MID data. The results are often presented as a flux map, visualizing the flow of carbon through the metabolic network.

The following table shows hypothetical flux rates, calculated from MID data, for key reactions in central carbon metabolism, comparing control cells to drug-treated cells. Fluxes are often normalized to the glucose uptake rate.

| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |

| Glycolysis (Pyruvate Kinase) | 100 | 85 | -15% |

| Pentose (B10789219) Phosphate (B84403) Pathway | 20 | 45 | +125% |

| PDH (Pyruvate to Acetyl-CoA) | 80 | 30 | -62.5% |

| Anaplerosis (Pyruvate to OAA) | 15 | 50 | +233% |

Visualization of Metabolic Pathways and Workflows

Visualizing the complex interplay of metabolic pathways and experimental workflows is crucial for both understanding and communicating the results of 13C labeling studies. The Graphviz DOT language is a powerful tool for generating such diagrams.

Central Carbon Metabolism

The following diagram illustrates the interconnected pathways of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, which are central to cellular metabolism and frequently the focus of 13C-MFA studies.

Caption: Overview of Central Carbon Metabolism pathways.

This guide provides a foundational understanding of the principles and practices of mass isotopomer distribution analysis. For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to unravel the complexities of cellular metabolism, paving the way for novel therapeutic strategies.

L-Ascorbic Acid-13C-3 as a Tracer for In Vivo Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as 13C-labeled compounds, allows for the precise tracking of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism in vivo. L-Ascorbic acid (Vitamin C), a crucial antioxidant and enzymatic cofactor, plays a significant role in various physiological and pathological processes. This technical guide provides an in-depth overview of the application of L-Ascorbic acid-13C-3 as a tracer for in vivo metabolic flux analysis, offering detailed experimental protocols, data presentation strategies, and visualizations of the core metabolic pathways.

Core Concepts in 13C-Metabolic Flux Analysis

13C-MFA is a technique used to quantify intracellular metabolic fluxes by tracking the incorporation of 13C from a labeled substrate into downstream metabolites.[1][2] The general workflow of a 13C-MFA experiment involves several key stages:

-

Experimental Design: This includes the selection of the appropriate 13C-labeled tracer, the biological system to be studied, and the specific metabolic pathways of interest.[1]

-

Tracer Administration: The 13C-labeled substrate is introduced into the in vivo system, typically through methods like intravenous infusion or oral gavage.

-

Isotopic Labeling Measurement: After a period of tracer metabolism, biological samples (e.g., blood, tissues) are collected, and the 13C enrichment in various metabolites is measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Flux Estimation: The measured isotopic labeling patterns are then used in computational models to estimate the intracellular metabolic fluxes.[4]

-

Statistical Analysis: Statistical methods are employed to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.[1]

This compound is a valuable tracer for investigating the dynamics of vitamin C uptake, distribution, and degradation in vivo. By tracing the fate of the 13C label, researchers can gain insights into the metabolic pathways influenced by ascorbic acid and how these pathways are altered in different physiological or disease states.

Metabolic Pathways of L-Ascorbic Acid

L-Ascorbic acid is metabolized through several degradation pathways. Understanding these pathways is crucial for designing and interpreting tracer experiments with this compound. The primary degradation products include L-threonate, oxalate, and L-tartrate, formed through the cleavage of the carbon backbone of ascorbic acid.[5]

The following diagram illustrates the degradation pathway of L-Ascorbic acid, highlighting the position of the 13C-3 label and its potential incorporation into downstream metabolites.

Experimental Protocols

A detailed protocol for an in vivo metabolic flux analysis study using this compound is presented below. This protocol is adapted from established methodologies for in vivo tracer studies with other 13C-labeled compounds.[6]

Animal Model and Acclimatization

-

Animal Model: C57BL/6J mice (8-10 weeks old) are a commonly used model for metabolic studies.

-

Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to a standard chow diet and water.

Tracer Preparation and Administration

-

Tracer: this compound (isotopic purity >99%).

-

Vehicle: Prepare a sterile solution of the tracer in 0.9% saline. The concentration will depend on the desired dosage and administration route.

-

Administration:

-

Intravenous (IV) Infusion: For continuous delivery and to achieve isotopic steady-state, administer the tracer via a tail vein catheter. A typical infusion rate would be in the range of 0.1-0.5 mg/kg/min.

-

Oral Gavage: For studies focusing on absorption and first-pass metabolism, administer a single bolus dose via oral gavage. A typical dose might be 10-50 mg/kg.

-

Sample Collection

-

Timeline: Collect samples at a defined time point after tracer administration. For steady-state analysis, this is typically after 90-120 minutes of IV infusion. For dynamic studies, multiple time points may be necessary.

-

Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes. Immediately place the tubes on ice and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Tissue Collection: Euthanize the animal using an approved method. Rapidly dissect the tissues of interest (e.g., liver, kidney, brain), snap-freeze them in liquid nitrogen, and store them at -80°C.

Metabolite Extraction

-

Reagents: Pre-chilled (-80°C) 80% methanol, HPLC-grade water, and chloroform (B151607).

-

Procedure:

-

Weigh approximately 20-50 mg of frozen tissue.

-

Homogenize the tissue in 1 mL of ice-cold 80% methanol.

-

Add 500 µL of ice-cold water and vortex thoroughly.

-

Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/lipid pellet phases.

-

Collect the polar phase (upper aqueous layer) containing the water-soluble metabolites, including ascorbic acid and its degradation products.

-

Dry the polar extracts under a stream of nitrogen or using a vacuum concentrator.

-

GC-MS Analysis

-

Derivatization: The dried metabolite extracts need to be derivatized to make them volatile for GC-MS analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized metabolites.

-

MS Detection: Operate the mass spectrometer in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted analysis of specific metabolites and their isotopologues.

The following diagram outlines the general experimental workflow for an in vivo metabolic flux analysis study.

Data Presentation and Interpretation

Quantitative data from 13C-MFA studies are typically presented in tables that summarize the isotopic enrichment of key metabolites and the calculated metabolic fluxes. Due to the limited availability of published quantitative flux data specifically for in vivo this compound studies, the following tables present illustrative data to demonstrate the expected format and type of results.

Table 1: Illustrative 13C Enrichment of Ascorbic Acid and its Metabolites in Liver Tissue

| Metabolite | Isotopologue | Control Group (%) | Treatment Group (%) |

| L-Ascorbic Acid | M+1 | 95.2 ± 2.1 | 94.8 ± 2.5 |

| M+2 | 3.5 ± 0.5 | 3.9 ± 0.6 | |

| M+3 | 1.3 ± 0.2 | 1.3 ± 0.3 | |

| L-Threonate | M+1 | 98.1 ± 1.5 | 97.5 ± 1.8 |

| M+2 | 1.9 ± 0.3 | 2.5 ± 0.4 * | |

| L-Tartrate | M+1 | 98.5 ± 1.2 | 98.0 ± 1.4 |

| M+2 | 1.5 ± 0.2 | 2.0 ± 0.3 |

Statistically significant difference (p < 0.05) compared to the control group.

Note: This data is illustrative and does not represent actual experimental results.

Table 2: Illustrative Metabolic Fluxes Calculated from 13C Labeling Data

| Metabolic Flux | Control Group (nmol/g/min) | Treatment Group (nmol/g/min) |

| Ascorbic Acid Uptake | 15.2 ± 1.8 | 18.5 ± 2.1 |

| Ascorbic Acid to Threonate/Oxalate | 5.8 ± 0.7 | 8.2 ± 0.9 |

| Ascorbic Acid to Tartrate/Glycolaldehyde | 2.1 ± 0.3 | 2.5 ± 0.4 |

Statistically significant difference (p < 0.05) compared to the control group.

Note: This data is illustrative and does not represent actual experimental results.

Logical Relationships in Data Analysis

The interpretation of 13C labeling data to calculate metabolic fluxes involves a series of logical steps, as depicted in the following diagram.

Conclusion

This compound is a promising tracer for in vivo metabolic flux analysis, offering the potential to quantify the dynamics of vitamin C metabolism and its impact on related pathways. While detailed quantitative data from such studies are not yet widely available, the established principles of 13C-MFA provide a robust framework for designing and conducting these experiments. This technical guide has provided a comprehensive overview of the methodologies, from experimental design and execution to data analysis and interpretation. As research in this area progresses, the application of this compound as a tracer will undoubtedly contribute to a deeper understanding of the role of vitamin C in health and disease, providing valuable insights for researchers, scientists, and drug development professionals.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatographic/mass spectrometric measurement of ascorbic acid and analysis of ascorbic acid degradation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 5. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for L-Ascorbic Acid-13C-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a crucial water-soluble vitamin that plays a vital role in numerous cellular processes, including as a cofactor for various enzymes and as a potent antioxidant.[1] Stable isotope-labeled L-Ascorbic acid-13C-3 is a powerful tool for researchers to trace the metabolic fate of Vitamin C in vitro, enabling detailed metabolic flux analysis (MFA) and a deeper understanding of its roles in health and disease. This document provides detailed protocols for the application of this compound in cell culture experiments, guidance on data interpretation, and visualization of relevant biological pathways.

Stable isotope tracing with 13C-labeled substrates is a cornerstone of metabolic research. By replacing the naturally abundant 12C atoms with the heavy isotope 13C in a nutrient source, researchers can track the journey of these carbon atoms through various metabolic pathways. The resulting distribution of 13C in downstream metabolites is analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, in conjunction with a metabolic network model, allows for the calculation of intracellular metabolic fluxes.

Applications

-

Metabolic Flux Analysis (MFA): Quantitatively determine the rates of metabolic pathways involving ascorbic acid.

-

Stable Isotope Tracing: Elucidate the metabolic fate of ascorbic acid and its contribution to various cellular processes.

-

Drug Development: Investigate the mechanism of action of drugs that modulate ascorbic acid metabolism or related pathways.

-

Internal Standard: Serve as an internal standard for the accurate quantification of unlabeled ascorbic acid in cell lysates and culture media.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data from a hypothetical stable isotope tracing experiment using this compound in a cancer cell line. This data illustrates the expected isotopic enrichment in key related metabolites after a 24-hour incubation period.

| Parameter | Value | Reference |

| Cell Line | A549 (Human Lung Carcinoma) | [3] |

| This compound Concentration | 100 µM | Hypothetical |

| Incubation Time | 24 hours | Hypothetical |

| Metabolite Isotopic Enrichment | ||

| Intracellular L-Ascorbic Acid (M+3) | 85.2 ± 4.1% | Hypothetical |

| Dehydroascorbic Acid (M+3) | 45.7 ± 3.5% | Hypothetical |

| L-Threonate (downstream catabolite) (M+3) | 15.3 ± 2.1% | Hypothetical |

| Collagen Prolyl-4-hydroxylase activity | Increased by 30% | Hypothetical |

Experimental Protocols

I. Preparation of this compound Stock Solution

Caution: L-Ascorbic acid is highly unstable in aqueous solutions and is susceptible to oxidation.[4] Prepare stock solutions fresh for each experiment and protect from light.

-

Reconstitution: Dissolve this compound powder in sterile, deoxygenated phosphate-buffered saline (PBS) or cell culture medium to a final concentration of 10-100 mM. Gentle vortexing can be used to ensure complete dissolution.

-

Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Storage: Use the stock solution immediately. If short-term storage is necessary, store on ice and protect from light. For longer-term storage, consider using a stabilized derivative such as L-ascorbic acid 2-phosphate.[2]

II. Cell Culture and Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing the appropriate basal medium (e.g., DMEM or RPMI-1640) with the required nutrients, serum (dialyzed fetal bovine serum is recommended to reduce unlabeled ascorbic acid), and the freshly prepared this compound stock solution to the desired final concentration (e.g., 50-200 µM).[5]

-

Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period. The optimal incubation time to reach isotopic steady state can vary between cell types and experimental conditions and should be determined empirically. A time course experiment (e.g., 6, 12, 24, and 48 hours) is recommended.

III. Metabolite Extraction

This protocol is adapted for the extraction of polar metabolites, including ascorbic acid, from adherent cell cultures.

-

Quenching Metabolism: Place the culture dish on dry ice to rapidly quench metabolic activity.

-

Washing: Aspirate the labeling medium. Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

-

Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol/20% water) to each well of a 6-well plate.[6]

-

Cell Lysis and Collection: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Homogenization: Vortex the tubes vigorously for 1 minute to ensure complete cell lysis.

-

Centrifugation: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

-

Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry or NMR.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound tracing in cell culture.

Ascorbic Acid and Related Signaling Pathways

Caption: Ascorbic acid's influence on key signaling pathways.

References

- 1. Production of l-Ascorbic Acid by Metabolically Engineered Saccharomyces cerevisiae and Zygosaccharomyces bailii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 5. Quantitative Proteomics for the Development and Manufacturing of Human-Induced Pluripotent Stem Cell-Derived Neural Stem Cells Using Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: L-Ascorbic Acid-13C-3 for Stable Isotope Dilution Analysis of Vitamin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin C, also known as L-ascorbic acid, is a vital water-soluble vitamin that plays a crucial role in numerous physiological processes, including as an antioxidant and a cofactor for several enzymes. Accurate quantification of Vitamin C in biological matrices and pharmaceutical formulations is essential for nutrition research, clinical diagnostics, and drug development. Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and accuracy. L-Ascorbic acid-13C-3 is a stable isotope-labeled internal standard designed for the precise measurement of Vitamin C. By incorporating a known amount of the labeled standard into a sample, variations in sample preparation and instrument response can be effectively normalized, leading to highly reliable results.

Principle of the Method

The SIDA method involves adding a known quantity of this compound to the sample at the initial stage of preparation. This "internal standard" is chemically identical to the endogenous L-ascorbic acid (the analyte) but has a different mass due to the incorporation of three Carbon-13 isotopes. The analyte and the internal standard co-elute during chromatography and are detected by the mass spectrometer. By measuring the ratio of the signal from the analyte to that of the internal standard, the concentration of the native Vitamin C in the original sample can be accurately determined. This method corrects for analyte loss during sample extraction and processing, as well as for matrix effects that can cause ion suppression or enhancement in the mass spectrometer.

Applications

The use of this compound as an internal standard is suitable for the quantification of Vitamin C in a variety of matrices, including:

-

Biological Fluids: Plasma, serum, urine, and cerebrospinal fluid.

-

Tissues: Organ and tissue homogenates.

-

Pharmaceutical Formulations: Tablets, capsules, and liquid formulations.

-

Food and Beverages: Fortified foods, juices, and dietary supplements.

Protocols

Preparation of Standard and Internal Standard Solutions

1.1. L-Ascorbic Acid Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of L-ascorbic acid and dissolve it in 10 mL of a stabilizing solution (e.g., 2% metaphosphoric acid in deionized water).

- Store the stock solution in amber vials at -80°C.

1.2. This compound Internal Standard Stock Solution (1 mg/mL):

- Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the stabilizing solution.

- Store the internal standard stock solution in amber vials at -80°C.

1.3. Working Standard and Internal Standard Solutions:

- Prepare a series of working standard solutions by serially diluting the L-ascorbic acid stock solution with the stabilizing solution to create calibration standards.

- Prepare a working internal standard solution by diluting the this compound stock solution to the desired concentration (e.g., 1 µg/mL) with the stabilizing solution.

Sample Preparation (for Biological Fluids)

2.1. Protein Precipitation:

- To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of the working internal standard solution (this compound).

- Add 300 µL of ice-cold protein precipitation solution (e.g., 10% trichloroacetic acid or 5% metaphosphoric acid in methanol).

- Vortex the mixture for 30 seconds.

2.2. Centrifugation:

- Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

2.3. Supernatant Collection:

- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions:

- Column: A reverse-phase C18 column is commonly used.

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Gradient: A suitable gradient should be optimized to ensure good separation of ascorbic acid from other matrix components.

3.2. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Multiple Reaction Monitoring (MRM) Transitions:

- The precursor ion for L-ascorbic acid is m/z 175. Common product ions are m/z 115 and 89.

- For this compound, the precursor ion will be m/z 178. The product ions will depend on the position of the 13C labels. Assuming the labels are on the fragmented portion, the product ions would be m/z 118 and 92. These transitions should be confirmed by direct infusion of the standard.

Data Presentation

Table 1: MRM Transitions for L-Ascorbic Acid and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| L-Ascorbic Acid | 175 | 115 | 89 |

| This compound | 178 | 118 (inferred) | 92 (inferred) |

Table 2: Representative Method Validation Parameters for Vitamin C Analysis using SIDA LC-MS/MS

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Recovery (%) | 90 - 110% |

| Precision (RSD%) | < 15% |

| Accuracy (%) | 85 - 115% |

Note: These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory procedures.

Visualizations

Caption: Experimental workflow for Vitamin C analysis using SIDA.

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Application Notes and Protocols for Analyzing ¹³C Labeled Metabolites using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of ¹³C labeled metabolites. This powerful technique offers a unique window into cellular metabolism, enabling the tracing of metabolic pathways and the quantification of metabolic fluxes. The following sections detail the principles, experimental protocols, data analysis workflows, and applications of various NMR techniques for studying ¹³C labeled metabolites.

Introduction to ¹³C NMR in Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of metabolomics, NMR is used to identify and quantify metabolites in complex biological samples. The use of stable isotope tracers, particularly ¹³C-labeled substrates like glucose or glutamine, significantly enhances the capabilities of NMR for metabolic studies. By tracking the incorporation of ¹³C from a labeled precursor into downstream metabolites, researchers can elucidate active metabolic pathways and quantify their fluxes.

The primary advantages of using ¹³C NMR in metabolomics include its high spectral dispersion and the sharpness of the peaks, which aids in the identification of individual compounds in complex mixtures. While ¹H NMR is more sensitive, the larger chemical shift range of ¹³C NMR (approximately 200 ppm compared to ~12 ppm for ¹H) minimizes signal overlap, a common challenge in the analysis of biological samples.

Key NMR Spectroscopy Techniques

A variety of 1D and 2D NMR experiments are employed for the analysis of ¹³C labeled metabolites. The choice of experiment depends on the specific research question, the complexity of the sample, and the desired level of detail.

-

1D ¹³C NMR: This is the most direct method for observing ¹³C nuclei. It provides a spectrum where each unique carbon atom in a molecule gives rise to a distinct peak. The intensity of the peak is proportional to the concentration of that carbon, and the presence of ¹³C-¹³C spin-spin coupling can provide information about the connectivity of carbon atoms, revealing isotopomer distribution.

-

1D ¹H NMR with ¹³C Decoupling: This is a rapid method to indirectly quantify ¹³C enrichment. By comparing spectra acquired with and without ¹³C decoupling, the loss of signal intensity in the ¹H spectrum due to ¹H-¹³C coupling can be used to calculate the fractional enrichment of ¹³C at a specific position.

-

2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a highly sensitive method that provides excellent resolution, aiding in the unambiguous assignment of signals in crowded spectral regions.

-

2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range correlations between protons and carbons (typically over 2-3 bonds), providing valuable information for the structural elucidation of unknown metabolites and for confirming assignments.

-

2D ¹³C-¹³C Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all carbons within a spin system, providing a complete carbon connectivity map. It is particularly useful for identifying metabolites in complex mixtures when using uniformly ¹³C-labeled substrates.

-

2D Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This powerful experiment directly detects one-bond ¹³C-¹³C correlations. While it suffers from low sensitivity at natural abundance, it is invaluable for de novo structure elucidation and for tracing carbon skeletons when using ¹³C-enriched samples.

Experimental Protocols

Sample Preparation: Intracellular Metabolite Extraction

Accurate and reproducible sample preparation is critical for obtaining high-quality NMR data. The following is a general protocol for the extraction of polar metabolites from cultured cells.

Materials:

-

Pre-chilled (-20°C) methanol (B129727)

-

Ice-cold water

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (capable of 15,000 x g at 4°C)

-

Lyophilizer or vacuum concentrator (e.g., SpeedVac)

Protocol:

-

Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) and incubate for a time sufficient to achieve isotopic steady-state.

-

Quenching and Lysis: Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of pre-chilled methanol to lyse the cells and quench metabolic activity. Incubate at -80°C for 15 minutes.

-

Cell Harvesting: Using a cell scraper, detach the cells and collect the cell lysate in a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Re-extraction: Add 0.5 mL of an 80%/20% mixture of methanol/water (kept at -20°C) to the cell pellet, vortex, and centrifuge again. Combine this second supernatant with the first. A third extraction with 0.5 mL of ice-cold water can be performed to ensure complete recovery of polar metabolites.

-

Drying: Dry the combined supernatants to completeness using a vacuum concentrator or by freeze-drying. Store the dried extracts at -80°C until NMR analysis.

NMR Sample Preparation

Materials:

-

Deuterium oxide (D₂O)

-

Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

-

5 mm NMR tubes

Protocol:

-

Reconstitution: Reconstitute the dried metabolite extract in a known volume (e.g., 600 µL) of D₂O containing a known concentration of an internal standard for chemical shift referencing and quantification.

-

pH Adjustment: Check the pH of the sample and adjust to a consistent value (e.g., pH 7.0 ± 0.1) using small volumes of dilute NaOD or DCl in D₂O to minimize pH-dependent chemical shift variations.

-

Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.

NMR Data Acquisition

The following are example parameters for common NMR experiments. These should be optimized for the specific instrument and sample being analyzed.

3.3.1. 1D ¹³C NMR

-

Pulse Program: zgpg30 (or similar with proton decoupling)

-

Spectrometer Frequency: e.g., 150 MHz for a 600 MHz ¹H spectrometer

-

Spectral Width: ~220 ppm

-

Acquisition Time: 0.8 - 1.0 s

-

Relaxation Delay (d1): 2.0 s (a longer delay may be needed for quantitative analysis of quaternary carbons)

-

Number of Scans (ns): 128 or higher, depending on sample concentration

-

Temperature: 298 K

3.3.2. 2D ¹H-¹³C HSQC

-